
HSF1A
Overview
Description
HSF1A, also known as Heat Shock Factor 1 Activator, is a small molecule compound that activates heat shock transcription factor 1 (HSF1). HSF1 is a transcription factor that plays a crucial role in the cellular response to proteotoxic stress, such as heat shock and oxidative stress. This compound has been identified as a potential therapeutic agent for neurodegenerative diseases and other conditions associated with protein misfolding .
Preparation Methods
Synthetic Routes and Reaction Conditions
HSF1A is a benzyl pyrazole derivative. The synthesis of this compound involves the reaction of benzyl bromide with pyrazole in the presence of a base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-throughput screening methods are often employed to identify the most efficient synthetic pathways and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
HSF1A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of its corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
HSF1A has several scientific research applications, including:
Neurodegenerative Diseases: this compound has been shown to activate HSF1, leading to the expression of molecular chaperones that suppress protein misfolding. .
Cancer Research: this compound has been investigated for its role in cancer therapy.
Cellular Stress Response: This compound is used to study the cellular stress response mechanisms, particularly the role of HSF1 in regulating the expression of heat shock proteins.
Mechanism of Action
HSF1A activates HSF1 by binding to the chaperonin TCP-1 ring complex (TRiC)/chaperonin containing TCP-1 (CCT). This interaction leads to the release of HSF1 from the chaperone complex, allowing it to translocate into the nucleus and bind to heat shock elements (HSE) in the promoter regions of heat shock protein genes. This binding induces the expression of various molecular chaperones, such as heat shock protein 40 (Hsp40) and heat shock protein 70 (Hsp70), which help in protein folding and protection against proteotoxic stress .
Comparison with Similar Compounds
HSF1A is unique compared to other HSF1 activators due to its specific interaction with the TRiC/CCT complex. Similar compounds include:
KRIBB11: Another HSF1 activator that inhibits heat shock protein 90 (Hsp90) and induces HSF1 activity.
Bis-(2-hydroxybenzylidine) acetone: A synthetic derivative that induces HSF1 activity through inhibition of heat shock protein 90 (Hsp90).
This compound’s specificity for the TRiC/CCT complex and its ability to activate HSF1 without perturbing ATP hydrolysis make it a unique and valuable compound for scientific research .
Biological Activity
Heat Shock Factor 1 (HSF1) is a critical transcription factor involved in the cellular response to stress, particularly in the regulation of heat shock proteins (HSPs). This article explores the biological activity of HSF1, focusing on its mechanisms, implications in cancer, neuroprotection, and its role in inflammation.
Mechanisms of HSF1 Activation
HSF1 is primarily activated in response to proteotoxic stress, such as heat shock. Upon activation, HSF1 undergoes a conformational change from a monomer to a trimer, which allows it to translocate into the nucleus and bind to heat shock elements (HSEs) in the promoter regions of target genes. This process is essential for the transcriptional regulation of HSPs, which play a vital role in protein folding and protection against cellular stress.
Key Findings:
- Trimerization : HSF1's transition to a trimeric form is crucial for its DNA binding and transcriptional activity .
- Transcriptional Regulation : HSF1 recruits various transcriptional and DNA-modifying proteins to regulate gene expression during stress responses .
Role in Cancer
HSF1 has been implicated in tumorigenesis and cancer progression. Studies have shown that HSF1 is frequently activated in various cancer types, including breast, colon, and lung cancers. Its activation correlates with poor prognosis and enhanced metastatic potential.
Case Studies:
- In breast cancer models, HSF1 was found to inhibit antitumor immune activity by reducing CCL5 expression, thereby limiting CD8+ T-cell homing to tumors .
- A study demonstrated that HSF1 regulates a distinct transcriptional program associated with malignancy, influencing genes related to metastasis and cell survival .
Neuroprotection
HSF1 also plays a significant role in neuroprotection. Its activation has been linked to the enhancement of cellular resilience against apoptosis and neurodegenerative conditions.
Research Findings:
- In cerebellar granule neurons subjected to apoptotic conditions, overexpression of HSF1 resulted in altered expression of numerous genes associated with neuroprotection. The study identified 1,266 differentially expressed genes (DEGs) regulated by HSF1 under varying potassium conditions .
- The protective effects of HSF1 are thought to stem from its ability to enhance the expression of genes involved in cellular stress responses.
Inflammation Modulation
Recent research indicates that HSF1 can modulate inflammatory responses following heat shock. It inhibits excessive activation of inflammatory genes such as ATF3 and JUN&FOS, suggesting a protective role against inflammation induced by stress .
Data Tables
Here are key findings summarized in tables for clarity:
Q & A
Basic Research Questions
Q. What is the primary mechanism of HSF1A in modulating HSF1 activity, and how can this be experimentally validated?
this compound activates HSF1 by promoting its nuclear translocation, enhancing chaperone proteins (e.g., Hsp70), and inhibiting the TRiC/CCT complex. To validate, use fluorescence anisotropy to measure this compound-TRiC subunit binding (affinity ~600 nM) and co-immunoprecipitation assays to confirm direct interaction between this compound and TRiC . Include controls with biotin alone to rule out nonspecific binding .
Q. How does this compound concentration influence cellular outcomes such as protein expression and viability?
Dose-response experiments (2–12 µM) show this compound increases Hsp70 and SOD1 expression but reduces cell viability at higher concentrations (>8 µM). Use XTT assays for viability and immunoblotting for protein quantification. Optimal concentrations balance efficacy (e.g., 2–4 µM for reducing protein aggregates) and minimal cytotoxicity .
Q. What methodological considerations are critical when assessing this compound’s impact on protein folding in vitro?
Purify TRiC/CCT subunits (e.g., Tcp1) and perform binding assays with this compound-biotin. Use NeutrAvidin resin to capture complexes, followed by SDS-PAGE and immunoblotting. Validate via fluorescence polarization with FITC-labeled this compound . Include ATP hydrolysis assays to confirm TRiC inhibition without perturbing ATPase activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported effects on cell survival across different models?
Discrepancies may arise from cell type-specific TRiC expression or stressor differences. Standardize protocols: (1) Use identical cell lines (e.g., PC12 for neurodegeneration models); (2) Control stressor timing (e.g., 5-day doxycycline induction for httQ74-GFP aggregation); (3) Replicate assays (CellTiter-Glo for viability) across labs .
Q. What experimental designs best validate this compound’s specificity in vivo, particularly in cardiac injury models?
Administer this compound (100 mg/kg/day) to WKY rats with doxorubicin-induced cardiotoxicity. Monitor cardiac function via echocardiography (e.g., ejection fraction) and validate HSF1 stabilization through Western blotting of myocardial tissue. Compare to untreated controls and include histopathology for fibrosis assessment .
Q. How can this compound’s dual role as an HSF1 activator and TRiC inhibitor be dissected in neurodegenerative disease models?
Use genetic knockdown (siRNA) of TRiC subunits (e.g., CCT5) to isolate HSF1 activation effects. Measure HSF1 nuclear translocation via immunofluorescence and correlate with Hsp70 levels. Contrast results with this compound-treated TRiC-intact cells to differentiate mechanisms .
Q. What statistical approaches are recommended for analyzing dose-dependent this compound effects on protein aggregation?
Quantify aggregates per cell using fluorescence microscopy (≥100 cells/condition). Apply ANOVA with Dunnett’s test to compare treated vs. control groups. Report GI50 values for viability assays and EC50 for aggregation reduction .
Q. Methodological Guidance
Q. How should researchers optimize this compound treatment duration for stress response studies?
Pre-treat cells for 15–24 hours before inducing stress (e.g., heat shock, proteotoxic agents). For chronic models (e.g., Huntington’s), extend treatment to 5–7 days post-induction. Monitor HSF1 activation kinetics via qPCR of target genes (e.g., HSPA1A) .
Q. What controls are essential in this compound-binding assays to ensure reproducibility?
Include:
- Negative controls : Biotin-only samples in NeutrAvidin pull-downs.
- Competitive binding : Excess unlabeled this compound to confirm specificity.
- Buffer controls : Validate Triton X-100 concentrations (0.5–1%) to prevent nonspecific interactions .
Q. How to address variability in this compound’s efficacy across cell lines?
Screen cell lines for baseline TRiC expression (e.g., Western blot for CCT2). Use siRNA to modulate TRiC levels and correlate with this compound response. Prioritize lines with high TRiC activity (e.g., HEK-293T) for mechanistic studies .
Q. Data Interpretation & Contradictions
Q. How to interpret conflicting results in this compound’s pro-survival vs. cytotoxic effects?
Context-dependent outcomes arise from stressor type and duration. For example, this compound rescues viability in proteotoxic stress (e.g., httQ74 aggregates) but induces apoptosis in unstressed cells at high doses. Use transcriptomics (RNA-seq) to identify pathways differentially regulated under varying conditions .
Q. What steps mitigate artifacts in this compound’s reported inhibition of TRiC-mediated folding?
Validate findings with orthogonal assays:
Properties
IUPAC Name |
4-ethyl-N-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTITGSAONQVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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